4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
Overview
Description
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-bromophenylacetic acid with semicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . This intermediate can then be further reacted with 3,4-dimethylphenyl derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antibacterial, and anticancer activities.
Material Science: Its heterocyclic structure can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: A precursor in the synthesis of the target compound, known for its antibacterial activity.
3-(4-bromophenyl)-1,2,4-oxadiazol-5-one: Another oxadiazole derivative with potential biological activities.
Uniqueness
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of the oxadiazole and isoquinolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O2/c1-15-7-12-19(13-16(15)2)29-14-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-31-24)17-8-10-18(26)11-9-17/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZQDEYNLQVJAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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